3-Chloro-4-fluoro-5-methylphenol
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Overview
Description
3-Chloro-4-fluoro-5-methylphenol is an organic compound with the molecular formula C7H6ClFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
3-Chloro-4-fluoro-5-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential as an antimicrobial or antiviral agent is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-4-fluoro-5-methylphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the fluorine atom.
4-Fluoro-3-methylphenol: Similar but lacks the chlorine atom.
3-Chloro-5-methylphenol: Similar but the position of the fluorine atom is different.
Uniqueness
3-Chloro-4-fluoro-5-methylphenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
1784533-88-5 |
---|---|
Molecular Formula |
C7H6ClFO |
Molecular Weight |
160.57 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
InChI Key |
MQUKZLZHTFOBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)O |
Origin of Product |
United States |
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